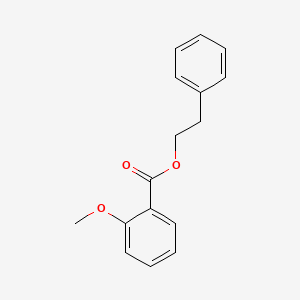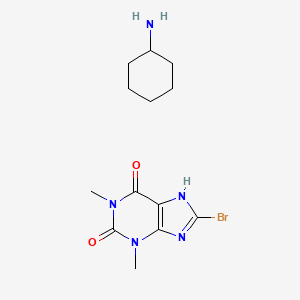
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine is a chemical compound with the molecular formula C13H20BrN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the 8th position and the presence of a cyclohexanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine typically involves the bromination of 1,3-dimethylxanthine followed by the introduction of the cyclohexanamine group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The presence of the cyclohexanamine group allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted purines, while oxidation can produce purine oxides.
科学的研究の応用
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclohexanamine group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
8-bromo-1,3-dimethyl-7H-purine-2,6-dione: Lacks the cyclohexanamine group but shares the bromine substitution.
1,3-dimethyl-7H-purine-2,6-dione:
8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with a different substitution pattern.
Uniqueness
The presence of both the bromine atom and the cyclohexanamine group in 8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5462-96-4 |
|---|---|
分子式 |
C13H20BrN5O2 |
分子量 |
358.23 g/mol |
IUPAC名 |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine |
InChI |
InChI=1S/C7H7BrN4O2.C6H13N/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;7-6-4-2-1-3-5-6/h1-2H3,(H,9,10);6H,1-5,7H2 |
InChIキー |
OOCUWLIPZGVYGI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
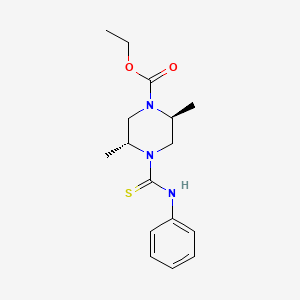
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
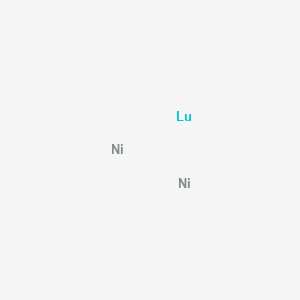
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
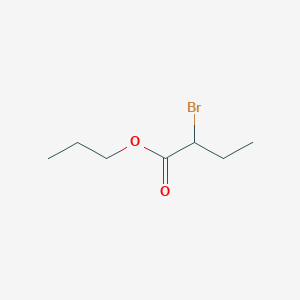
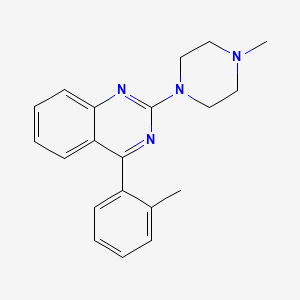
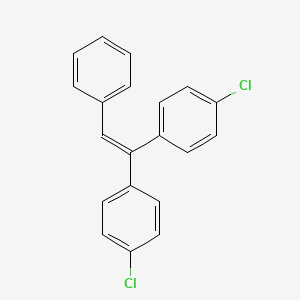
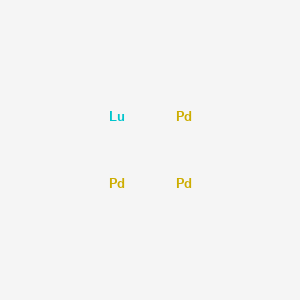
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
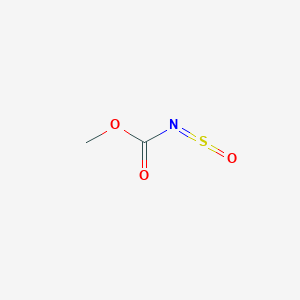
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
